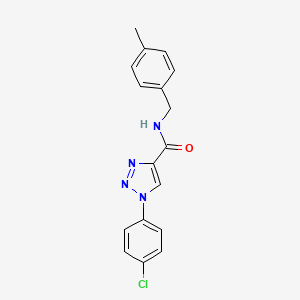
1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-242, is a small molecule compound that has been developed as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition and response to bacterial lipopolysaccharides (LPS). TAK-242 has been shown to block TLR4 signaling and reduce the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of various inflammatory diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Enzyme Inhibition Properties : A study focused on the synthesis of novel heterocyclic compounds derived from a related triazole structure, investigating their lipase and α-glucosidase inhibition capabilities. Compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications in managing conditions like obesity and diabetes (Bekircan et al., 2015).
Molecular Interactions and Structural Analysis : Another research reported the synthesis and characterization of triazole derivatives incorporating an α-ketoester functionality. This study highlighted the significance of π-hole tetrel bonding interactions, contributing to the understanding of molecular assemblies and the influence of substituents on electronic properties (Ahmed et al., 2020).
Chemical and Structural Insights
Chemical Synthesis and Mechanism : The reaction mechanisms and structural transformations of related triazole derivatives have been studied, providing valuable insights into the synthesis pathways and intermediate formations. These studies contribute to the broader understanding of chemical reactivity and potential applications in drug development and materials science (Azizian et al., 2000).
Antimicrobial Activities : Research on 1,2,4-triazole derivatives, including structural analogues of the focal compound, demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Direcciones Futuras
The study of triazole-containing compounds is a very active area of research, due to their wide range of biological activities. Future research on this compound could involve investigating its potential biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12-2-4-13(5-3-12)10-19-17(23)16-11-22(21-20-16)15-8-6-14(18)7-9-15/h2-9,11H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXLYFFTLKHEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
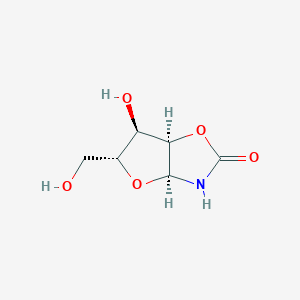
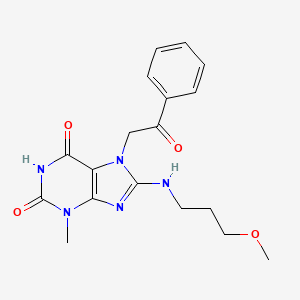

![2-[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2518226.png)
![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)
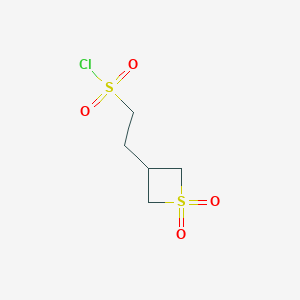

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)
![2-{[4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)
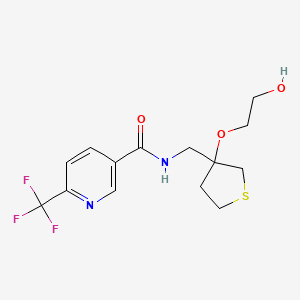
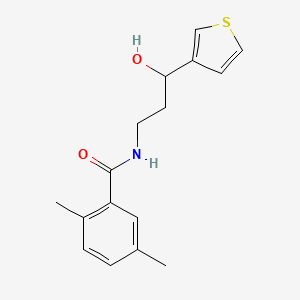

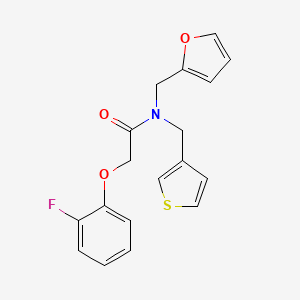
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)
